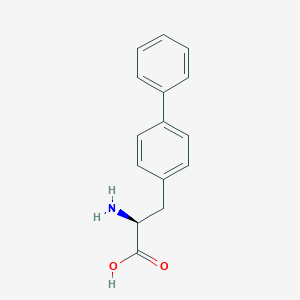

L-Biphenylalanine

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZLABDVDPYLRZ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375933 | |

| Record name | (2S)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155760-02-4 | |

| Record name | (2S)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of L-Biphenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: L-Biphenylalanine ((2S)-2-amino-3-[1,1'-biphenyl]-4-ylpropanoic acid) is a non-canonical, aromatic amino acid. As a derivative of L-phenylalanine, it serves as a valuable building block in peptide synthesis and drug discovery.[1] Its biphenyl (B1667301) side chain offers unique steric and hydrophobic properties, enabling the modification of peptide and protein structures to enhance stability, binding affinity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and biological relevance of L-Biphenylalanine.

Core Chemical and Physical Properties

The fundamental physicochemical properties of L-Biphenylalanine are summarized below. This data is essential for its application in experimental design, from dissolution for in vitro assays to its incorporation into novel molecular scaffolds.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-3-[1,1'-biphenyl]-4-ylpropanoic acid | [2] |

| Synonyms | 4-Biphenylyl-L-alanine, 4-Phenyl-L-phenylalanine, H-L-Bip-OH | [1][2] |

| CAS Number | 155760-02-4 | [2] |

| Molecular Formula | C₁₅H₁₅NO₂ | [2] |

| Molecular Weight | 241.29 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 227-229 °C | [1] |

| Boiling Point | 569.2 °C at 760 mmHg | [1] |

| Density | 1.19 g/cm³ | [1] |

| Solubility | H₂O: 16.67 mg/mL (requires pH adjustment to 14 with 1 M NaOH) | [1] |

| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months) | [1] |

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the synthesis, purification, and analysis of L-Biphenylalanine. These methodologies are based on established procedures for unnatural amino acids.

Asymmetric Synthesis of L-Biphenylalanine

The synthesis of enantiomerically pure L-Biphenylalanine can be achieved via enzymatic transamination, a method valued for its high stereoselectivity. This protocol is adapted from methodologies for synthesizing constrained L-phenylalanine analogs.[3][4]

Principle: An aromatic L-amino acid transaminase (AroAT) enzyme catalyzes the transfer of an amino group from an amino donor (e.g., L-aspartate or L-phenylalanine) to a keto acid precursor, 4-biphenylpyruvic acid, to yield L-Biphenylalanine.

Materials:

-

4-biphenylpyruvic acid (keto-acid precursor)

-

L-Aspartate or L-Phenylalanine (amino donor)

-

Recombinant aromatic L-amino acid transaminase (AroAT) from Enterobacter sp. or a similar source[4]

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Potassium phosphate (B84403) buffer (50 mM, pH 8.0)

-

Hydrochloric acid (HCl) for pH adjustment and product recovery

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve 4-biphenylpyruvic acid (1 equivalent) and L-aspartate (1.2 equivalents) in 50 mM potassium phosphate buffer (pH 8.0).

-

Cofactor Addition: Add PLP to a final concentration of 5 mM.

-

Enzyme Addition: Initiate the reaction by adding the AroAT enzyme (e.g., whole cells expressing the enzyme or a crude extract) to a final concentration of 100 U/mL.[5]

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 30-40°C) with constant stirring. The reaction progress should be monitored by HPLC to track the formation of L-Biphenylalanine.

-

Equilibrium Shift: Due to the low solubility of the L-Biphenylalanine product, it will precipitate out of the solution, driving the reaction equilibrium towards product formation.[4]

-

Reaction Termination: Once the reaction reaches completion (typically >95% conversion), terminate it by adding concentrated HCl to lower the pH to ~2.0.

-

Product Recovery: The precipitated L-Biphenylalanine can be recovered by centrifugation. The pellet is then washed with cold water and dried under a vacuum. Further purification is achieved through recrystallization or chromatography.[6]

Caption: A generalized workflow for the asymmetric synthesis of L-Biphenylalanine.

Purification by Preparative HPLC

For high-purity L-Biphenylalanine suitable for drug development and peptide synthesis, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

Principle: The crude product is separated from impurities based on its hydrophobicity. The biphenyl side chain provides strong retention on a C18 stationary phase.

Materials:

-

Crude L-Biphenylalanine

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Preparative RP-HPLC system with a C18 column

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude L-Biphenylalanine in a minimal amount of Mobile Phase A, with the addition of Mobile Phase B if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm filter.

-

Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Injection and Elution: Inject the prepared sample onto the column. Elute the compound using a linear gradient, for example, from 5% to 60% Mobile Phase B over 30-40 minutes. The optimal gradient should be determined using analytical HPLC first.

-

Fraction Collection: Collect fractions corresponding to the main product peak, monitored by UV detection at 214 nm and 254 nm.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

-

Lyophilization: Pool the pure fractions and remove the solvent via lyophilization (freeze-drying) to obtain the final product as a fluffy, white powder.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in D₂O):

-

Aromatic Protons (Biphenyl): ~7.3-7.8 ppm (multiplets)

-

α-Proton (CH): ~3.9-4.2 ppm (triplet or doublet of doublets)

-

β-Protons (CH₂): ~3.1-3.4 ppm (multiplets, diastereotopic)

Expected ¹³C NMR Chemical Shifts:

-

Carboxyl Carbon (COO): ~175-178 ppm

-

Biphenyl Carbons: ~125-142 ppm

-

α-Carbon (CH): ~57-60 ppm

-

β-Carbon (CH₂): ~38-41 ppm

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

Principle: The molecule is ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is measured. In tandem MS (MS/MS), the molecular ion is fragmented to produce a characteristic pattern.

Expected Results (Positive Ion Mode, ESI):

-

[M+H]⁺ Ion: m/z ≈ 242.12

-

Key Fragments: Fragmentation of phenylalanine derivatives often involves the loss of the carboxyl group (as CO₂) and cleavage at the alpha-beta carbon bond.[9] A prominent fragment would be the biphenylmethyl cation (m/z ≈ 167.09), resulting from the loss of the amino acid backbone.

Caption: Predicted major fragmentation pathways for L-Biphenylalanine in ESI-MS.

Biological Signaling and Applications

L-Biphenylalanine is primarily used as a tool in drug discovery to create peptides with enhanced properties. Its biological effects are often contextual, depending on the parent molecule it modifies. However, L-phenylalanine itself is known to interact with specific cellular pathways.

Calcium-Sensing Receptor (CaSR) Modulation

L-amino acids, including L-phenylalanine, are known allosteric modulators of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR). L-phenylalanine potentiates the receptor's response to extracellular calcium ([Ca²⁺]ₒ).[10] It is plausible that L-Biphenylalanine, with its larger side chain, could also interact with this binding pocket, potentially acting as an agonist or antagonist.

Caption: L-Phenylalanine enhances CaSR-mediated intracellular calcium release.

Application in Drug Development

The incorporation of L-Biphenylalanine into a peptide sequence is a strategic choice in drug design for several reasons:

-

Increased Hydrophobicity: The biphenyl group can enhance binding to hydrophobic pockets in target proteins and may improve membrane permeability.

-

Steric Hindrance: The bulky side chain can protect the peptide backbone from proteolytic degradation, increasing its in vivo half-life.

-

Structural Constraint: It can be used to induce specific secondary structures (e.g., turns or helices) in a peptide, locking it into a bioactive conformation.

Derivatives of phenylalanine dipeptides have been investigated for their anti-cancer properties, demonstrating inhibition of tumor growth and metastasis.[11] L-biphenylalanine derivatives have also been explored as potential therapeutic agents for sickle cell disease.[12] These applications highlight the value of modifying natural amino acids to create novel therapeutic candidates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biphenylalanine | C15H15NO2 | CID 2761815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pure.dongguk.edu [pure.dongguk.edu]

- 4. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Homochirality - Wikipedia [en.wikipedia.org]

- 7. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of an L-phenylalanine binding site enhancing the cooperative responses of the calcium-sensing receptor to calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential use of biaromatic L-phenylalanyl derivatives as therapeutic agents in the treatment of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of L-Biphenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of L-Biphenylalanine, a non-proteinogenic amino acid of significant interest in drug discovery and peptide chemistry. The methodologies detailed herein are based on established chemoenzymatic and purification strategies, offering a robust framework for obtaining high-purity L-Biphenylalanine for research and development purposes.

Synthesis of L-Biphenylalanine: A Chemoenzymatic Approach

A highly effective and stereoselective method for the synthesis of L-Biphenylalanine involves a two-step chemoenzymatic process. This approach combines the stereospecificity of an enzymatic reaction with the versatility of a palladium-catalyzed cross-coupling reaction. The overall strategy involves the enzymatic synthesis of a key intermediate, L-4-bromophenylalanine, followed by a Suzuki-Miyaura coupling to introduce the second phenyl ring.

Step 1: Enzymatic Synthesis of L-4-bromophenylalanine

The first step utilizes the enzyme Phenylalanine Ammonia Lyase (PAL) for the asymmetric amination of 4-bromocinnamic acid. PAL is known for its high stereoselectivity, yielding the desired L-enantiomer of the corresponding amino acid.[1][2]

Experimental Protocol: Enzymatic Amination

| Parameter | Condition |

| Substrate | 4-bromocinnamic acid |

| Enzyme | Phenylalanine Ammonia Lyase (PAL) |

| Reaction Buffer | Ammonium carbonate/ammonium hydroxide (B78521) buffer |

| pH | Typically alkaline, e.g., pH 8.5 - 10.5 |

| Temperature | 30 - 37 °C |

| Reaction Time | 12 - 24 hours |

| Work-up | Acidification to precipitate the product, followed by filtration and washing. |

Note: The specific activity and optimal conditions for the PAL enzyme may vary depending on its source and preparation. Optimization of pH, temperature, and substrate/enzyme ratio is recommended for achieving high conversion and yield.

Step 2: Suzuki-Miyaura Cross-Coupling

The second step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of L-4-bromophenylalanine with phenylboronic acid to form L-Biphenylalanine.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds between aryl groups.

Experimental Protocol: Suzuki-Miyaura Coupling

| Parameter | Condition |

| Substrates | L-4-bromophenylalanine, Phenylboronic acid |

| Catalyst | Palladium catalyst, e.g., Pd(OAc)₂, Pd(PPh₃)₄ |

| Ligand | Phosphine ligand, e.g., Triphenylphosphine (PPh₃) |

| Base | Inorganic base, e.g., K₂CO₃, Na₂CO₃, K₃PO₄ |

| Solvent | A mixture of an organic solvent and water, e.g., Toluene/Water, Dioxane/Water |

| Temperature | 80 - 100 °C |

| Reaction Time | 4 - 12 hours |

| Work-up | Extraction with an organic solvent, followed by washing, drying, and concentration. |

Note: The choice of catalyst, ligand, base, and solvent system can significantly impact the reaction yield and should be optimized for this specific transformation.

Diagram of the Chemoenzymatic Synthesis of L-Biphenylalanine

Purification of L-Biphenylalanine

Purification of the crude L-Biphenylalanine is essential to remove unreacted starting materials, byproducts, and catalyst residues. A two-step purification strategy involving preparative High-Performance Liquid Chromatography (HPLC) followed by crystallization is recommended to achieve high purity.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative reversed-phase HPLC is a highly effective method for the initial purification of L-Biphenylalanine. This technique separates compounds based on their hydrophobicity.

Experimental Protocol: Preparative HPLC

| Parameter | Condition |

| Column | C18 reversed-phase preparative column |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A linear gradient of increasing Mobile Phase B |

| Flow Rate | Dependent on column dimensions, typically 20-100 mL/min |

| Detection | UV at 214 nm and 254 nm |

| Fraction Collection | Fractions corresponding to the main product peak are collected. |

| Post-Processing | Purity of collected fractions is confirmed by analytical HPLC. Pure fractions are pooled and lyophilized. |

Note: The gradient profile and flow rate should be optimized based on an initial analytical HPLC analysis of the crude product to achieve the best separation.

Diagram of the Preparative HPLC Purification Workflow

Crystallization

Crystallization is the final step to obtain highly pure L-Biphenylalanine in a solid, crystalline form. The choice of solvent system is critical for successful crystallization.

Experimental Protocol: Crystallization

| Parameter | Condition |

| Starting Material | Lyophilized L-Biphenylalanine from preparative HPLC |

| Solvent System | A mixture of a good solvent and a poor solvent. Common systems for amino acids include water/ethanol, water/isopropanol, or dichloromethane/hexane.[3] |

| Procedure | 1. Dissolve the compound in a minimal amount of the hot "good" solvent. 2. Slowly add the "poor" solvent until the solution becomes slightly turbid. 3. Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to induce crystallization. 4. Collect the crystals by filtration. 5. Wash the crystals with a small amount of the cold "poor" solvent. 6. Dry the crystals under vacuum. |

Note: The optimal solvent system and cooling rate should be determined experimentally to maximize yield and crystal quality.[4]

Data Presentation: Summary of Expected Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and purification of L-Biphenylalanine based on literature values for similar compounds. Actual results may vary depending on the specific experimental conditions.

| Stage | Parameter | Expected Value |

| Enzymatic Synthesis | Conversion of 4-bromocinnamic acid | > 90% |

| Yield of L-4-bromophenylalanine | 70 - 85% | |

| Enantiomeric Excess (e.e.) of L-4-bromophenylalanine | > 99% | |

| Suzuki-Miyaura Coupling | Yield of L-Biphenylalanine | 60 - 80% |

| Preparative HPLC | Recovery of L-Biphenylalanine | 70 - 90% |

| Purity after HPLC | > 98% | |

| Crystallization | Final Purity of L-Biphenylalanine | > 99.5% |

| Overall Yield (from 4-bromocinnamic acid) | 30 - 50% |

Conclusion

The chemoenzymatic synthesis followed by a two-step purification process provides a reliable and effective route to high-purity L-Biphenylalanine. The methodologies outlined in this guide, including the detailed experimental protocols and expected quantitative data, serve as a valuable resource for researchers and professionals in the field of drug development and peptide science. Careful optimization of each step is crucial for achieving the desired yield and purity of the final product.

References

L-Biphenylalanine: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 155760-02-4

Introduction

L-Biphenylalanine, a non-proteinogenic amino acid, is a derivative of L-phenylalanine distinguished by the presence of a biphenyl (B1667301) group attached to the phenyl ring. This structural modification imparts unique properties, making it a valuable building block in medicinal chemistry and drug discovery. Its increased lipophilicity and potential for pi-stacking interactions allow for the design of novel peptides and small molecules with enhanced biological activity and metabolic stability. This technical guide provides an in-depth overview of L-Biphenylalanine, including its chemical properties, suppliers, and its application in the development of therapeutic agents, supported by relevant experimental protocols and data.

Chemical and Physical Properties

L-Biphenylalanine is a white to off-white solid with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol .[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 155760-02-4 | [1][3][4] |

| Molecular Formula | C₁₅H₁₅NO₂ | [1] |

| Molecular Weight | 241.29 g/mol | [1][2] |

| Appearance | Solid, White to off-white | [1] |

| Melting Point | 227-229 °C | [3] |

| Boiling Point | 569.2 °C at 760 mmHg | [3] |

| Density | 1.19 g/cm³ | [3] |

| Storage Temperature | 4 °C | [3] |

Suppliers

L-Biphenylalanine is commercially available from various chemical suppliers. The purity and available quantities may vary. Researchers should consult the suppliers' websites for the most current information.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 98% | Varies |

| MedchemExpress | >98% | 1 g and other sizes |

| Moldb | 98% | Varies |

| ChemicalBook | Varies | Varies |

Applications in Drug Discovery and Development

The incorporation of unnatural amino acids like L-Biphenylalanine is a key strategy in modern drug design to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability. The biphenyl moiety can enhance binding affinity to target proteins through hydrophobic and aromatic interactions, and can also improve the pharmacokinetic profile of a drug candidate.

While specific research explicitly detailing the biological activity of L-Biphenylalanine-containing compounds is emerging, the broader class of phenylalanine derivatives has shown significant promise in various therapeutic areas. A notable example is the development of novel dipeptides with anti-cancer properties.

Case Study: L-Phenylalanine Dipeptides as Anti-Prostate Cancer Agents

A recent study focused on the design and synthesis of novel L-phenylalanine dipeptide derivatives and evaluated their inhibitory effects on prostate cancer cells.[5] One of the lead compounds, designated 7c , demonstrated significant anti-tumor activity.[5]

Quantitative Biological Data for Compound 7c (an L-Phenylalanine Dipeptide Derivative) [5]

| Parameter | Cell Line | Value |

| Inhibition Rate (at 3.0 µmol/L) | PC3 | 83.72 ± 1.72% |

| IC₅₀ | PC3 | Not explicitly stated, but significant inhibition observed at µmol/L concentrations |

These findings highlight the potential of designing peptides with phenylalanine scaffolds for cancer therapy. The experimental workflow and methodologies used in this study can serve as a valuable template for researchers working with L-Biphenylalanine.

Experimental Protocols

The following sections provide a generalized experimental workflow based on methodologies reported for the synthesis and biological evaluation of L-phenylalanine dipeptide derivatives.[5] These protocols can be adapted for research involving L-Biphenylalanine.

General Synthesis of L-Phenylalanine Dipeptides

The synthesis of L-phenylalanine dipeptides can be achieved through a multi-step process involving condensation, hydrolysis, and coupling reactions.[5]

Conclusion

L-Biphenylalanine represents a promising scaffold for the design of novel therapeutic agents. Its unique structural features offer the potential to enhance the pharmacological properties of peptides and small molecules. The experimental protocols and findings from research on related phenylalanine derivatives provide a solid foundation for scientists and drug development professionals to explore the full therapeutic potential of L-Biphenylalanine. Further investigation into the specific biological targets and signaling pathways modulated by L-Biphenylalanine-containing compounds will be crucial for advancing these promising molecules from the laboratory to clinical applications.

References

Physicochemical Properties of L-Biphenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Biphenylalanine (L-Bip), an unnatural amino acid, has garnered significant interest in the fields of medicinal chemistry and drug development. As a derivative of L-phenylalanine, it possesses a biphenyl (B1667301) moiety that imparts unique structural and physicochemical properties. These characteristics make it a valuable building block for the synthesis of peptides and small molecule therapeutics with enhanced biological activity, stability, and receptor-binding affinity. This technical guide provides a comprehensive overview of the core physicochemical properties of L-Biphenylalanine, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical transformations.

Physicochemical Data

The following tables summarize the key physicochemical properties of L-Biphenylalanine, providing a ready reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₅NO₂ | [1][2] |

| Molecular Weight | 241.29 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 227 - 229 °C | [4] |

| Boiling Point (Predicted) | 428.6 ± 40.0 °C | [4] |

| Density (Predicted) | 1.190 ± 0.06 g/cm³ | [4] |

Table 2: Solubility Data

| Solvent | Solubility | Notes | Source(s) |

| Water | 0.0587 mg/mL (Predicted) | - | [4] |

| Water | 16.67 mg/mL | pH adjusted to 14 with 1 M NaOH | [3] |

| Acidic DMSO | Slightly soluble | - | [4] |

Table 3: Acid-Base and Partitioning Properties

| Property | Value | Source(s) |

| pKa (Strongest Acidic) | 2.49 (Predicted) | [4] |

| pKa (Strongest Basic) | 9.44 (Predicted) | [4] |

| logP (Predicted) | 0.1 - 0.46 | [4] |

| logS (Predicted) | -3.6 | [4] |

Table 4: Spectroscopic and Other Properties

| Property | Value | Notes | Source(s) |

| Optical Rotation | Data not available | While the L-configuration indicates levorotatory or dextrorotatory properties, specific experimental values for L-Biphenylalanine are not readily available in the cited literature. Theoretical prediction methods can be employed.[5][6] | |

| Polar Surface Area | 63.32 Ų | - | [4] |

| Rotatable Bond Count | 4 | - | [4] |

| Hydrogen Bond Acceptor Count | 3 | - | [4] |

| Hydrogen Bond Donor Count | 2 | - | [4] |

Experimental Protocols

Protocol 1: Synthesis of L-Biphenylalanine via Suzuki Coupling

This protocol describes a general method for the synthesis of L-Biphenylalanine, adapted from procedures for the synthesis of unnatural amino acids.[7][8]

Materials:

-

N-Boc-L-4-iodophenylalanine methyl ester

-

Phenylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-o-tolylphosphine (P(o-tol)₃)

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

Procedure:

-

Coupling Reaction:

-

In a round-bottom flask, dissolve N-Boc-L-4-iodophenylalanine methyl ester (1 equivalent) and phenylboronic acid (1.2 equivalents) in a 3:1 mixture of 1,4-dioxane and water.

-

Add sodium carbonate (2.5 equivalents).

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add Pd₂(dba)₃ (0.02 equivalents) and P(o-tol)₃ (0.08 equivalents).

-

Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain N-Boc-L-biphenylalanine methyl ester.

-

-

Deprotection:

-

Dissolve the purified N-Boc-L-biphenylalanine methyl ester in a suitable solvent such as methanol (B129727) or dioxane.

-

Add an excess of aqueous hydrochloric acid (e.g., 6 M HCl) and heat the mixture to reflux for 4-6 hours to remove both the Boc and methyl ester protecting groups.

-

Monitor the deprotection by TLC or LC-MS.

-

-

Isolation of L-Biphenylalanine:

-

Cool the reaction mixture and neutralize with a base such as sodium hydroxide to the isoelectric point of L-Biphenylalanine.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield L-Biphenylalanine.

-

Protocol 2: Quantification of L-Biphenylalanine by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of L-Biphenylalanine in biological matrices, based on established methods for phenylalanine and its derivatives.[9][10]

Materials and Equipment:

-

Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

-

C18 reverse-phase HPLC column

-

L-Biphenylalanine standard

-

Internal standard (e.g., ¹³C₆-L-phenylalanine)

-

Acetonitrile

-

Formic acid

-

Water (LC-MS grade)

-

Sample matrix (e.g., plasma, serum)

-

Protein precipitation agent (e.g., methanol, acetonitrile)

Procedure:

-

Sample Preparation:

-

To 100 µL of the sample matrix, add 10 µL of the internal standard solution.

-

Add 300 µL of a protein precipitation agent (e.g., cold methanol).

-

Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for L-Biphenylalanine and the internal standard. The specific transitions should be optimized by infusing the pure standards.

-

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of known concentrations of L-Biphenylalanine standards.

-

Calculate the concentration of L-Biphenylalanine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualizations

General Synthetic Pathway of L-Biphenylalanine

The following diagram illustrates a common synthetic route to L-Biphenylalanine, highlighting the key Suzuki coupling reaction.

Caption: Synthetic route to L-Biphenylalanine.

Analytical Workflow for L-Biphenylalanine Quantification

This diagram outlines the typical workflow for the quantitative analysis of L-Biphenylalanine in a biological sample using LC-MS/MS.

Caption: Analytical workflow for L-Biphenylalanine.

Conclusion

L-Biphenylalanine is a non-proteinogenic amino acid with significant potential in drug discovery and peptide design. Its unique physicochemical properties, stemming from the biphenyl side chain, offer opportunities to modulate the pharmacological profiles of parent molecules. This guide provides a foundational repository of its key characteristics and standardized protocols to aid researchers in its application. Further investigation into its metabolic fate and specific biological interactions will undoubtedly expand its utility in the development of novel therapeutics.

References

- 1. L-4,4'-BIPHENYLALANINE | 155760-02-4 [chemicalbook.com]

- 2. Biphenylalanine | C15H15NO2 | CID 2761815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to L-Biphenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, potential synthesis methodologies, and biological relevance of L-Biphenylalanine. This non-proteinogenic amino acid, a derivative of L-phenylalanine, is of increasing interest in peptide and medicinal chemistry due to its unique structural and potential biological properties.

Core Physicochemical Properties

L-Biphenylalanine is characterized by the presence of a biphenyl (B1667301) moiety, which imparts distinct steric and electronic properties compared to its parent amino acid, L-phenylalanine. These properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₅NO₂ | [1][2] |

| Molecular Weight | 241.29 g/mol | [1][2] |

| CAS Number | 155760-02-4 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Synonyms | (S)-2-amino-3-(4-biphenyl)propanoic acid, 4-Phenyl-L-phenylalanine | [1][2] |

Potential Synthesis Methodologies

The synthesis of L-Biphenylalanine can be approached through various chemical and enzymatic strategies. Chemo-enzymatic methods, in particular, offer high stereoselectivity, a critical aspect for biologically active molecules.

Experimental Protocol: Chemo-enzymatic Synthesis using Phenylalanine Ammonia (B1221849) Lyase (PAL)

This protocol describes a potential method for the synthesis of L-Biphenylalanine from 4-phenylcinnamic acid, adapted from established procedures for related L-phenylalanine derivatives. Phenylalanine ammonia lyases (PALs) catalyze the stereospecific addition of ammonia to the double bond of cinnamic acid derivatives.

Materials:

-

4-phenylcinnamic acid

-

Ammonia source (e.g., ammonium (B1175870) carbonate, ammonium chloride)

-

Phenylalanine Ammonia Lyase (PAL) from a suitable source (e.g., Anabaena variabilis)

-

Phosphate (B84403) buffer (pH 8.0-9.0)

-

Organic co-solvent (e.g., DMSO), if required for substrate solubility

-

Hydrochloric acid (for pH adjustment and product precipitation)

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (reactor, stirrer, filtration apparatus)

-

Analytical instrumentation (HPLC, NMR, Mass Spectrometry) for reaction monitoring and product characterization.

Procedure:

-

Reaction Setup: In a temperature-controlled reactor, dissolve 4-phenylcinnamic acid in a minimal amount of a suitable organic co-solvent (if necessary) and add it to a phosphate buffer solution (e.g., 100 mM, pH 8.5) containing a high concentration of an ammonia source (e.g., 1-5 M ammonium carbonate).

-

Enzymatic Reaction: Equilibrate the reaction mixture to the optimal temperature for the PAL enzyme (typically 30-40 °C). Initiate the reaction by adding the Phenylalanine Ammonia Lyase. The enzyme can be used as a whole-cell biocatalyst or as a purified enzyme.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by a suitable chromatographic method (e.g., reverse-phase HPLC) to determine the consumption of the substrate and the formation of the L-Biphenylalanine product.

-

Reaction Quenching and Product Isolation: Once the reaction has reached completion (or equilibrium), terminate the reaction by acidifying the mixture with hydrochloric acid to a pH of approximately 2. This will precipitate the product.

-

Purification: Collect the precipitated L-Biphenylalanine by filtration. The crude product can be further purified by recrystallization from a suitable solvent system or by preparative chromatography.

-

Characterization: Confirm the identity and purity of the synthesized L-Biphenylalanine using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The stereochemical purity can be assessed using chiral HPLC.

Biological Context and Signaling Pathways

As a structural analog of L-phenylalanine, L-Biphenylalanine is anticipated to interact with biological pathways that recognize and are modulated by L-phenylalanine. One such pathway is the L-phenylalanine-induced secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.

L-Phenylalanine Induced GLP-1 Secretion Pathway

L-phenylalanine is known to stimulate the release of GLP-1, an important incretin (B1656795) hormone involved in glucose homeostasis. This process is initiated by the interaction of L-phenylalanine with the G-protein coupled receptor GPR142 and its transport into the cell via Na⁺-dependent amino acid transporters. The proposed signaling cascade is depicted below.

Caption: Proposed signaling pathway for L-Biphenylalanine-induced GLP-1 secretion.

This diagram illustrates the dual mechanism by which L-Biphenylalanine, acting as an L-phenylalanine mimetic, could potentially stimulate GLP-1 secretion. The binding to GPR142 activates the Gq pathway, leading to an increase in intracellular calcium. Concurrently, its transport into the cell leads to membrane depolarization. Both events trigger the exocytosis of GLP-1-containing vesicles.

Conclusion

L-Biphenylalanine represents a valuable building block for the design of novel peptides and pharmacologically active compounds. Its synthesis can be achieved with high stereochemical control using enzymatic methods. Further research into its biological activities, particularly its interaction with pathways that recognize L-phenylalanine, will be crucial in elucidating its full therapeutic potential. This guide provides a foundational resource for researchers embarking on the study of this intriguing amino acid derivative.

References

The Genesis of a Synthetic Amino Acid: A Technical Guide to L-Biphenylalanine

For Immediate Release

A cornerstone of modern biochemical research and drug development, the unnatural amino acid L-Biphenylalanine stands as a testament to the ingenuity of synthetic chemistry. This in-depth technical guide delves into the discovery, history, synthesis, and key applications of this unique building block, providing researchers, scientists, and drug development professionals with a comprehensive resource.

First synthesized in the latter part of the 20th century, L-Biphenylalanine emerged from the drive to create novel amino acid analogs for incorporation into peptides and other bioactive molecules. While a single definitive discovery paper is not widely cited, its development is intrinsically linked to the broader exploration of unnatural amino acids in medicinal chemistry and peptide design. The primary motivation for its creation was to introduce a rigid, aromatic side chain that could impart specific conformational constraints and new binding properties to peptides.

Chemical and Physical Properties

L-Biphenylalanine, systematically named (2S)-2-amino-3-([1,1'-biphenyl]-4-yl)propanoic acid, is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₅NO₂ | [1][2] |

| Molecular Weight | 241.29 g/mol | [1] |

| CAS Number | 155760-02-4 | [1] |

| Melting Point | 227-229 °C | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Sparingly soluble in water | [5] |

The Dawn of a New Building Block: Early Synthesis and Methodologies

The initial synthesis of L-Biphenylalanine, while not attributed to a single individual, was likely achieved through multi-step chemical processes. A common and effective modern approach for the synthesis of L-Biphenylalanine and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the biphenyl (B1667301) moiety.

A representative chemoenzymatic approach involves the following key steps:

-

Enzymatic Asymmetric Amination: Starting from a readily available precursor like 4-bromocinnamic acid, an enzyme such as phenylalanine ammonia (B1221849) lyase (PAL) is used to introduce the amino group stereoselectively, forming L-4-bromophenylalanine.

-

Suzuki-Miyaura Coupling: The resulting L-4-bromophenylalanine is then subjected to a palladium-catalyzed Suzuki-Miyaura coupling with a phenylboronic acid derivative to construct the biphenyl side chain.

This chemoenzymatic route offers the advantage of high enantiopurity and milder reaction conditions compared to purely chemical asymmetric syntheses.

Experimental Protocols: A Guide to Synthesis

Below are detailed methodologies for key experiments related to the synthesis of L-Biphenylalanine, adapted from established procedures.

Chemoenzymatic Synthesis of L-Biphenylalanine

This protocol outlines a two-step process starting from 4-bromocinnamic acid.

Step 1: Enzymatic Amination of 4-Bromocinnamic Acid

-

Materials: 4-bromocinnamic acid, Phenylalanine Ammonia Lyase (PAL) enzyme, ammonia/ammonium (B1175870) source, buffer solution (e.g., Tris-HCl, pH 8.5).

-

Procedure:

-

Prepare a solution of 4-bromocinnamic acid in the appropriate buffer.

-

Add the PAL enzyme and a high concentration of an ammonia source (e.g., ammonium carbonate or ammonium hydroxide).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until maximum conversion to L-4-bromophenylalanine is achieved.

-

Purify the L-4-bromophenylalanine from the reaction mixture using techniques such as ion-exchange chromatography.

-

Step 2: Suzuki-Miyaura Coupling to form L-Biphenylalanine

-

Materials: L-4-bromophenylalanine, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a suitable solvent system (e.g., a mixture of an organic solvent like dioxane and water).

-

Procedure:

-

In a reaction vessel, dissolve L-4-bromophenylalanine, phenylboronic acid, and the base in the solvent system.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction to a specified temperature (e.g., 80-100 °C) and stir for several hours.

-

Monitor the reaction by HPLC or Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Upon completion, cool the reaction mixture and perform an aqueous workup to remove the catalyst and inorganic salts.

-

Purify the crude L-Biphenylalanine by recrystallization or column chromatography.

-

A Tool for Biocontainment: A Landmark Application

A significant chapter in the history of L-Biphenylalanine was written in the field of synthetic biology. Researchers George M. Church at Harvard Medical School and Farren J. Isaacs at Yale University ingeniously utilized this unnatural amino acid to create a "genetic leash" for genetically modified organisms (GMOs). By engineering essential genes in Escherichia coli to be dependent on L-Biphenylalanine for proper protein synthesis, they created strains of bacteria that could only survive and replicate in a laboratory environment where this synthetic amino acid is supplied. This groundbreaking work demonstrated a powerful biocontainment strategy to prevent the unintended proliferation of GMOs in the natural environment.

The Future of a Versatile Molecule

L-Biphenylalanine continues to be a valuable tool for researchers. Its incorporation into peptides allows for the exploration of structure-activity relationships and the design of novel therapeutics with enhanced stability and target affinity. Furthermore, its role in synthetic biology highlights the potential for unnatural amino acids to address pressing challenges in biotechnology and biosafety. As synthetic methodologies evolve and our understanding of biological systems deepens, the applications of L-Biphenylalanine and other unnatural amino acids are poised to expand even further.

References

- 1. Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review [ouci.dntb.gov.ua]

- 2. Biphenylalanine | C15H15NO2 | CID 2761815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-4,4'-BIPHENYLALANINE CAS#: 155760-02-4 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Cas 155760-02-4,L-4,4'-BIPHENYLALANINE | lookchem [lookchem.com]

L-Biphenylalanine: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

An authoritative overview of the non-canonical amino acid L-Biphenylalanine, detailing its synthesis, unique properties, and applications in cutting-edge research and therapeutic development. This guide provides comprehensive experimental protocols and quantitative data to empower scientists in leveraging this powerful tool.

Introduction

L-Biphenylalanine (Bpa) is a non-canonical amino acid that has emerged as a versatile tool in chemical biology, proteomics, and drug discovery. Its unique biphenyl (B1667301) side chain confers valuable fluorescent and photo-crosslinking properties, enabling researchers to probe and manipulate biological systems with high precision. This guide offers a technical deep-dive into the core aspects of L-Biphenylalanine, providing the necessary information for its effective implementation in the laboratory.

Synthesis of L-Biphenylalanine

The synthesis of L-Biphenylalanine, particularly its N-α-Fmoc protected form suitable for solid-phase peptide synthesis, is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This approach offers a robust and efficient route to constructing the biphenyl moiety.

General Synthetic Scheme

A plausible synthetic route involves the coupling of a protected L-tyrosine derivative, such as N-α-Fmoc-O-trifluoromethanesulfonyl-L-tyrosine methyl ester, with phenylboronic acid in the presence of a palladium catalyst. Subsequent deprotection of the ester and the Fmoc group yields L-Biphenylalanine.

Experimental Protocol: Synthesis of Fmoc-L-Biphenylalanine

This protocol outlines a representative solution-phase synthesis of Fmoc-L-Biphenylalanine.

Materials:

-

N-α-Fmoc-4-iodo-L-phenylalanine

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-α-Fmoc-4-iodo-L-phenylalanine (1 equivalent) and phenylboronic acid (1.5 equivalents) in a 3:1 mixture of 1,4-dioxane and water.

-

Catalyst and Base Addition: Add palladium(II) acetate (0.1 equivalents), triphenylphosphine (0.3 equivalents), and sodium carbonate (3 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-90°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Fmoc-L-Biphenylalanine.

Physicochemical and Photophysical Properties

L-Biphenylalanine possesses distinct photophysical properties that make it a valuable fluorescent probe and photo-crosslinker. The biphenyl side chain acts as a fluorophore, and upon UV irradiation, it can form a reactive species capable of covalent bond formation with interacting molecules.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅NO₂ | [1] |

| Molecular Weight | 241.29 g/mol | [1] |

| Excitation Maximum (λex) | ~280 nm | [2] |

| Emission Maximum (λem) | ~310-350 nm | [2][3] |

| Quantum Yield (Φ) | Varies with environment | [4] |

| Molar Extinction Coefficient (ε) | Not explicitly found for Bpa | |

| Fluorescence Lifetime (τ) | Not explicitly found for Bpa |

Experimental Protocols for Application

The utility of L-Biphenylalanine lies in its site-specific incorporation into proteins, enabling a range of applications from fluorescence resonance energy transfer (FRET) studies to mapping protein-protein interactions via photocrosslinking.

Site-Specific Incorporation of L-Biphenylalanine into Proteins in E. coli

This protocol describes the genetic incorporation of Bpa into a target protein in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (TAG).

3.1.1. Workflow for Site-Specific Incorporation

Caption: Workflow for site-specific incorporation of L-Biphenylalanine.

3.1.2. Detailed Methodology

-

Site-Directed Mutagenesis:

-

Design primers to introduce a TAG amber stop codon at the desired position in the gene of the target protein.

-

Perform PCR-based site-directed mutagenesis on the plasmid encoding the target protein.

-

Verify the mutation by DNA sequencing.

-

-

Transformation:

-

Co-transform competent E. coli cells (e.g., BL21(DE3)) with the mutated target plasmid and a plasmid encoding the Bpa-specific aminoacyl-tRNA synthetase (BpaRS) and its cognate tRNA (e.g., pEVOL-Bpa).

-

Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for plasmid selection.

-

-

Protein Expression:

-

Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C.

-

The following day, dilute the overnight culture into fresh LB medium containing antibiotics and L-Biphenylalanine (typically 1 mM).

-

Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C).

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or French press).

-

Clarify the lysate by centrifugation.

-

Purify the Bpa-containing protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography if the protein is tagged).

-

Photocrosslinking of Bpa-Containing Proteins

This protocol outlines the procedure for photocrosslinking a Bpa-containing protein to its interacting partner(s).

3.2.1. Workflow for Photocrosslinking and Analysis

References

Spectroscopic Properties of L-Biphenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of L-Biphenylalanine, a non-standard aromatic amino acid of interest in drug discovery and peptide design. Due to the limited availability of direct spectroscopic data for L-Biphenylalanine, this guide leverages data from its parent amino acid, L-phenylalanine, as a comparative baseline. The structural extension of the biphenyl (B1667301) group is expected to induce noticeable shifts and changes in the spectroscopic characteristics.

Introduction to L-Biphenylalanine

L-Biphenylalanine, also known as 4-phenyl-L-phenylalanine, is a derivative of the essential amino acid L-phenylalanine.[1] It is characterized by the presence of a biphenyl moiety attached to the alanine (B10760859) backbone. This extended aromatic system imparts unique photophysical properties and conformational constraints, making it a valuable tool for probing protein structure and function, as well as a component in the design of novel therapeutics.

UV-Vis Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of an aromatic amino acid is dominated by the π → π* transitions of its aromatic side chain. For L-phenylalanine, these transitions result in a characteristic absorption profile in the UV region. The addition of a second phenyl ring in L-Biphenylalanine is expected to red-shift the absorption maxima and increase the molar absorptivity due to the extended π-conjugation of the biphenyl system.

| Spectroscopic Property | L-Phenylalanine | L-Biphenylalanine |

| Absorption Maxima (λmax) | ~258 nm, with fine structure at 252 nm and 263 nm[4] | Expected ~250-285 nm |

| Molar Absorptivity (ε) at λmax | ~195 M⁻¹cm⁻¹ at 257.5 nm[2] | Data not available |

Fluorescence Spectroscopy

The intrinsic fluorescence of aromatic amino acids is a sensitive probe of the local molecular environment. L-phenylalanine is the weakest of the naturally fluorescent amino acids. The extended biphenyl system in L-Biphenylalanine is anticipated to enhance its fluorescence quantum yield and shift its emission to longer wavelengths.

| Spectroscopic Property | L-Phenylalanine | L-Biphenylalanine |

| Excitation Maximum (λex) | ~260 nm[5] | Data not available |

| Emission Maximum (λem) | ~282 nm[5] | Data not available |

| Quantum Yield (Φ) | ~0.022 in water[2] | Data not available |

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. The CD spectrum of an amino acid is sensitive to the conformation of its side chain and the electronic transitions within its chromophores. The CD spectrum of L-phenylalanine exhibits characteristic peaks in the far-UV region.[6][7] The biphenyl group in L-Biphenylalanine, being a larger and more complex chromophore, is expected to give rise to a more intricate CD spectrum, potentially with signals at longer wavelengths.

| Spectroscopic Property | L-Phenylalanine | L-Biphenylalanine |

| Positive Cotton Effect | ~210-220 nm[6] | Data not available |

| Negative Cotton Effect | ~190-200 nm[8] | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. The ¹H and ¹³C NMR spectra of L-phenylalanine are well-characterized.[9][10] For L-Biphenylalanine, the additional phenyl ring will introduce more signals in the aromatic region of the NMR spectra and will influence the chemical shifts of the protons and carbons of the parent phenylalanine structure.

¹H NMR Chemical Shifts (δ) in D₂O (Referenced to DSS)

| Proton | L-Phenylalanine[9] | L-Biphenylalanine |

| α-H | 3.99 ppm | Data not available |

| β-H | 3.13, 3.29 ppm | Data not available |

| Aromatic-H | 7.33-7.43 ppm | Data not available |

¹³C NMR Chemical Shifts (δ) in D₂O (Referenced to DSS)

| Carbon | L-Phenylalanine[9] | L-Biphenylalanine |

| C=O | 176.8 ppm | Data not available |

| α-C | 58.7 ppm | Data not available |

| β-C | 39.1 ppm | Data not available |

| Aromatic-C | 130.4, 131.8, 132.1, 137.8 ppm | Data not available |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of L-Biphenylalanine are not widely published. However, standard protocols for amino acid analysis can be readily adapted.

UV-Vis Spectroscopy

A general workflow for obtaining the UV-Vis absorption spectrum of an aromatic amino acid.

Fluorescence Spectroscopy

A generalized experimental workflow for fluorescence spectroscopy of an aromatic amino acid.

Circular Dichroism Spectroscopy

A general protocol for acquiring a CD spectrum of a chiral molecule.

NMR Spectroscopy

A typical workflow for obtaining NMR spectra of an amino acid.

Signaling Pathways and Biological Relevance

While L-phenylalanine is a precursor for several important signaling molecules and is involved in various metabolic pathways, specific signaling pathways directly involving L-Biphenylalanine are not well-documented in publicly available literature. However, as an analog of L-phenylalanine, it has the potential to interact with pathways and receptors that recognize aromatic amino acids. Its incorporation into peptides can influence their interaction with biological targets and their metabolic stability.

The logical relationship for the potential involvement of an L-phenylalanine analog in a signaling pathway can be visualized as follows:

Conclusion

L-Biphenylalanine presents unique spectroscopic characteristics due to its extended aromatic system. While detailed quantitative data remains to be fully elucidated, this guide provides a foundational understanding based on the properties of L-phenylalanine and related derivatives. The provided experimental workflows offer a starting point for researchers to characterize this and other non-standard amino acids. Further investigation into the specific spectroscopic signatures and biological activities of L-Biphenylalanine will undoubtedly contribute to its application in drug development and biochemical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. omlc.org [omlc.org]

- 3. UV-Vis Spectrum of Phenylalanine | SIELC Technologies [sielc.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

L-Biphenylalanine: A Technical Guide to Solubility for Researchers and Drug Development Professionals

Introduction: L-Biphenylalanine, a derivative of the essential amino acid L-phenylalanine, is a compound of significant interest in drug discovery and peptide synthesis. Its unique biphenyl (B1667301) side chain offers opportunities to modulate the pharmacological properties of peptides and other small molecules. A critical physicochemical parameter governing its utility is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the known solubility of L-Biphenylalanine, outlines detailed experimental protocols for its determination, and discusses its implications in research and development.

Core Concepts in L-Biphenylalanine Solubility

The solubility of L-Biphenylalanine is dictated by the interplay of its structural features: the polar amino acid backbone (α-amino and carboxylic acid groups) and the large, nonpolar, aromatic biphenyl side chain. This dual nature results in solubility behavior that is highly dependent on the properties of the solvent, including its polarity, hydrogen bonding capacity, and pH.

Quantitative Solubility Data:

Publicly available quantitative solubility data for L-Biphenylalanine is limited. The following table summarizes the known data points. It is important to note the specific conditions under which these values were determined, as they significantly impact solubility.

| Solvent | Temperature (°C) | Solubility | Method | Notes |

| Water | Not Specified | 16.67 mg/mL (69.09 mM) | Not Specified | pH adjusted to 14 with 1 M NaOH[1] |

| Acidic DMSO | Not Specified | Slightly Soluble | Not Specified | Qualitative observation[2] |

The high solubility in basic aqueous solution is attributed to the deprotonation of the carboxylic acid and amino groups, forming a more soluble salt. The slight solubility in acidic DMSO suggests that while the polar backbone can interact with the polar aprotic solvent, the nonpolar biphenyl group limits overall solubility.

Experimental Protocols for Solubility Determination

Accurate determination of L-Biphenylalanine solubility is crucial for its application. The following are detailed methodologies adapted from established protocols for amino acid solubility studies.

1. Isothermal Shake-Flask Method:

This gravimetric method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

-

Materials: L-Biphenylalanine, selected solvents (e.g., water, ethanol, methanol, acetone, dimethylformamide), analytical balance, temperature-controlled shaker, centrifuge, filtration apparatus (0.22 µm filter), evaporation equipment.

-

Procedure:

-

Add an excess amount of L-Biphenylalanine to a known volume of the chosen solvent in a sealed vial.

-

Equilibrate the vials in a temperature-controlled shaker at the desired temperature (e.g., 25°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved solid.

-

Accurately weigh a clean, dry container.

-

Transfer the filtered supernatant to the pre-weighed container.

-

Evaporate the solvent completely under controlled conditions (e.g., vacuum oven at a temperature below the decomposition point of L-Biphenylalanine).

-

Once a constant weight is achieved, re-weigh the container with the dried solute.

-

The difference in weight corresponds to the mass of L-Biphenylalanine dissolved in the known volume of the solvent.

-

Calculate the solubility in units such as mg/mL or mol/L.

-

2. High-Performance Liquid Chromatography (HPLC) Method:

This analytical method is highly sensitive and suitable for determining solubility, especially for compounds with low solubility or when using small sample volumes.

-

Materials: L-Biphenylalanine, selected solvents, HPLC system with a suitable detector (e.g., UV-Vis), analytical column (e.g., C18), mobile phase, volumetric flasks.

-

Procedure:

-

Prepare a saturated solution of L-Biphenylalanine in the chosen solvent using the equilibration step described in the isothermal shake-flask method.

-

Prepare a series of standard solutions of L-Biphenylalanine of known concentrations in the same solvent.

-

Filter an aliquot of the saturated supernatant through a 0.22 µm filter.

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Develop a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

-

Determine the concentration of L-Biphenylalanine in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Expected Solubility Trends

Based on the structure of L-Biphenylalanine and general principles of solubility, the following trends can be anticipated:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Due to the polar amino acid backbone, some solubility is expected. However, the large hydrophobic biphenyl group will likely limit solubility compared to L-phenylalanine. Solubility in alcohols is expected to be higher than in water at neutral pH due to the organic character of the biphenyl group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally good at dissolving polar compounds. L-Biphenylalanine is expected to exhibit moderate to good solubility in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the highly polar amino acid portion, L-Biphenylalanine is expected to be poorly soluble in nonpolar solvents.

-

Effect of pH: Solubility in aqueous solutions is expected to be highly pH-dependent. At isoelectric point (pI), the net charge is zero, and solubility will be at its minimum. In acidic solutions (pH < pI), the amino group is protonated, and in basic solutions (pH > pI), the carboxylic acid group is deprotonated, leading to increased solubility in both cases.

Visualizing Experimental and Conceptual Workflows

Experimental Workflow for Solubility Determination:

The following diagram illustrates the general steps involved in determining the solubility of L-Biphenylalanine.

Conceptual Impact of Solubility in Drug Development:

The solubility of L-Biphenylalanine is a critical factor that influences various stages of the drug development process.

Conclusion

While specific quantitative solubility data for L-Biphenylalanine in a wide range of organic solvents remains to be systematically documented in publicly accessible literature, its structural characteristics suggest a complex solubility profile. The methodologies outlined in this guide provide a robust framework for researchers to determine its solubility in solvents relevant to their specific applications. A thorough understanding and empirical determination of L-Biphenylalanine's solubility are indispensable for its successful application in peptide synthesis, medicinal chemistry, and the development of novel therapeutics. Future research should focus on generating a comprehensive public database of its solubility in various pharmaceutically relevant solvents at different temperatures and pH values.

References

An In-Depth Technical Guide to the Storage and Handling of L-Biphenylalanine Powder

Introduction

L-Biphenylalanine is a non-proteinogenic, unnatural amino acid that serves as a derivative of L-phenylalanine.[1][2] It is characterized by the presence of a biphenyl (B1667301) group attached to the alanine (B10760859) structure. In the fields of drug discovery, peptide chemistry, and materials science, L-Biphenylalanine is a valuable building block.[3][] Its incorporation into peptides can introduce unique structural constraints, enhance proteolytic stability, and modulate biological activity.[] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the proper storage, handling, and utilization of L-Biphenylalanine powder.

Chemical and Physical Properties

L-Biphenylalanine is a white to off-white solid powder.[1][3] Its key chemical and physical properties are summarized below, providing essential data for experimental design and handling.

| Property | Value | Citations |

| IUPAC Name | (2S)-2-amino-3-[1,1'-biphenyl]-4-ylpropanoic acid | [5] |

| Synonyms | 4-Biphenylyl-L-alanine, 4-Phenyl-L-phenylalanine, H-Bip-OH | [1][3] |

| CAS Number | 155760-02-4 | [1][5][6] |

| Molecular Formula | C₁₅H₁₅NO₂ | [2][3] |

| Molecular Weight | 241.29 g/mol | [1][3][5] |

| Appearance | White to off-white solid powder | [1][3] |

| Melting Point | 227-229 °C | [3][5] |

| Boiling Point | 569.2 °C at 760 mmHg | [5] |

| Density | 1.19 g/cm³ | [5] |

| Purity | Typically ≥98% | [5] |

Safety and Toxicology

L-Biphenylalanine is classified as a hazardous substance and requires careful handling to minimize exposure risk.[5][6] Adherence to safety protocols is critical for personnel protection.

GHS Hazard Classification

The compound is categorized under the Globally Harmonized System (GHS) with the following classifications:

| Pictogram | Signal Word | Hazard Class |

| Warning | Acute toxicity, oral (Category 4), Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity — single exposure; Respiratory tract irritation (Category 3) |

Hazard and Precautionary Statements

The following tables detail the specific risks and the necessary precautions when working with L-Biphenylalanine powder.[5][6]

Hazard Statements (H-Codes)

| Code | Statement |

|---|---|

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Statements (P-Codes)

| Code | Statement |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash hands thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures

-

Inhalation: If inhaled, move the person into fresh air.[7] If breathing is difficult, give oxygen and consult a physician.[7]

-

Skin Contact: Immediately wash off with soap and plenty of water.[7] Consult a physician if irritation persists.[7]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

Ingestion: Never give anything by mouth to an unconscious person.[7] Rinse mouth with water and consult a physician.[7]

Storage and Stability

Proper storage is crucial to maintain the integrity and purity of L-Biphenylalanine. The compound is known to be hygroscopic (tending to absorb moisture from the air).[3]

Storage Conditions

The recommended storage conditions vary based on the physical form of the compound and the intended duration of storage.[1][3][6]

| Form | Temperature | Duration | Conditions |

| Powder | -20°C | 3 Years (Long-term) | Keep container tightly sealed in a dry, well-ventilated area.[1][6] |

| 4°C | 2 Years (Short-term) | Keep container tightly sealed in a dry, well-ventilated area.[1] | |

| In Solvent | -80°C | 6 Months | Aliquot to avoid repeated freeze-thaw cycles.[1] |

| -20°C | 1 Month | Aliquot to avoid repeated freeze-thaw cycles.[1] |

Stability Considerations

-

Hydrolysis: The amide bond in peptides containing L-Biphenylalanine can be susceptible to hydrolysis under strongly acidic or basic conditions.[8]

-

Photostability: Protect from direct sunlight and strong UV light sources, as is standard practice for complex organic molecules.[6]

-

Hygroscopicity: The compound is hygroscopic; store in a desiccator or a dry, sealed environment to prevent moisture absorption.[3]

Experimental Protocols

This section provides detailed methodologies for common laboratory procedures involving L-Biphenylalanine.

Protocol for Preparation of Aqueous Stock Solution

L-Biphenylalanine has limited solubility in neutral water but can be dissolved under basic conditions.[1]

Materials:

-

L-Biphenylalanine powder

-

Deionized water (H₂O)

-

1 M Sodium Hydroxide (NaOH)

-

0.22 µm sterile syringe filter

Procedure:

-

Weigh the desired amount of L-Biphenylalanine powder.

-

Add the powder to the required volume of H₂O. A common target concentration is 16.67 mg/mL.[1]

-

Slowly add 1 M NaOH dropwise while vortexing or stirring until the powder is fully dissolved. The pH will need to be adjusted to approximately 14 for complete dissolution at this concentration.[1]

-

Once dissolved, dilute the stock solution to the final working concentration using an appropriate buffer or medium.

-

For cell culture or other sterile applications, sterilize the final working solution by passing it through a 0.22 µm filter.[1]

-

For storage, aliquot the solution into sterile tubes and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]

Protocol for Stability Testing (Forced Degradation Study)

A forced degradation study is essential to understand the stability profile of L-Biphenylalanine under various stress conditions. This protocol is adapted from standard pharmaceutical stability testing guidelines.[8]

Procedure:

-

Prepare a stock solution of L-Biphenylalanine in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Expose aliquots of the stock solution to the following stress conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 M Hydrochloric Acid (HCl). Incubate at 60°C for 24 hours.[8]

-

Base Hydrolysis: Add an equal volume of 0.1 M Sodium Hydroxide (NaOH). Incubate at 60°C for 24 hours.[8]

-

Oxidative Degradation: Add an equal volume of 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.[8]

-

Thermal Degradation: Expose the solid powder and the solution to dry heat at 80°C for 48 hours.[8]

-

Photolytic Degradation: Expose the solid powder and the solution to UV light (254 nm) and visible light for a defined period.[8]

-

-

After exposure, neutralize the acidic and basic samples.

-

Analyze all samples by a stability-indicating method, such as HPLC, to quantify the remaining L-Biphenylalanine and identify any degradation products.

Example Analytical Method (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying L-Biphenylalanine and its related impurities or degradants. The following method is based on protocols used for analyzing L-phenylalanine and can be optimized as a starting point.[9]

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., SepaxHP-C18, 4.6 mm × 250 mm, 5 µm) |

| Mobile Phase | Isocratic elution with 30% (v/v) methanol (B129727) in water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C (298.15 K) |

| Detection | UV spectrophotometer at 260 nm |

| Injection Volume | 10 µL |

Biological Context and Signaling

As a phenylalanine derivative, L-Biphenylalanine can be used as a tool to probe biological systems. While specific pathways for L-Biphenylalanine are not extensively documented, the pathways of its parent molecule, L-phenylalanine, provide a valuable reference for its potential biological interactions. For instance, L-phenylalanine is known to trigger GLP-1 secretion from enteroendocrine L cells through a dual-mechanism involving a G-protein coupled receptor and a transporter.[10]

The diagram below illustrates this known pathway for L-phenylalanine, which serves as a model for how an amino acid derivative can initiate a cellular signaling cascade.[10]

Disposal Considerations

Disposal of L-Biphenylalanine and any contaminated materials must be conducted in accordance with local, state, and federal regulations.[6] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company. Contaminated packaging should be disposed of as unused product. Do not let the product enter drains.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biphenylalanine | C15H15NO2 | CID 2761815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-4,4'-BIPHENYLALANINE | 155760-02-4 [chemicalbook.com]

- 5. L-Biphenylalanine | 155760-02-4 [sigmaaldrich.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]